molecular formula C15H20N2O3S B7942126 8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one

8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B7942126
M. Wt: 308.4 g/mol
InChI Key: OFTFYASPTMCYSK-UHFFFAOYSA-N
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Description

8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a spirocyclic framework with a diazaspirodecane core, which is functionalized with an o-tolylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . This method allows for the formation of the spirocyclic structure in a one-pot reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one has been investigated for various scientific research applications:

Mechanism of Action

The mechanism of action of 8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, as an anti-ulcer agent, it may inhibit gastric acid secretion or protect the gastric mucosa . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one is unique due to the presence of the o-tolylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name

8-(2-methylphenyl)sulfonyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-12-4-2-3-5-13(12)21(19,20)17-8-6-15(7-9-17)10-14(18)16-11-15/h2-5H,6-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTFYASPTMCYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N2CCC3(CC2)CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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